![molecular formula C13H22 B14408850 7-Hexylidenebicyclo[4.1.0]heptane CAS No. 81236-88-6](/img/structure/B14408850.png)
7-Hexylidenebicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexylidenebicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexylidenebicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of cyclohexene with a suitable halogenated compound in the presence of a strong base, such as sodium hydroxide, and a phase transfer catalyst like benzyl triethylammonium chloride . The reaction proceeds through the formation of a dichlorocarbene intermediate, which then cyclizes to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hexylidenebicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the compound to its fully saturated form.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7-Hexylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Hexylidenebicyclo[4.1.0]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as cycloadditions and rearrangements, which can lead to the formation of new chemical entities. These interactions are often mediated by the compound’s ability to stabilize transition states and intermediates during the reaction process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A bicyclic ether with similar structural features but containing an oxygen atom in the ring.
7,7-Dichlorobicyclo[4.1.0]heptane: A halogenated derivative with different reactivity and applications.
Uniqueness
7-Hexylidenebicyclo[4.1.0]heptane is unique due to its specific hydrocarbon structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
81236-88-6 |
|---|---|
Molekularformel |
C13H22 |
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
7-hexylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H22/c1-2-3-4-5-8-11-12-9-6-7-10-13(11)12/h8,12-13H,2-7,9-10H2,1H3 |
InChI-Schlüssel |
NGHXAVIEYIJOCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C1C2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
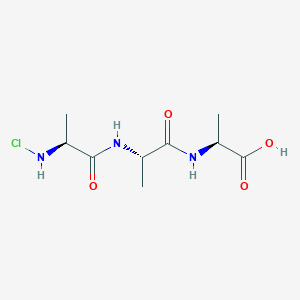

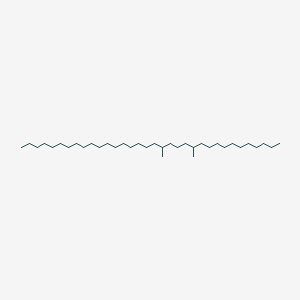
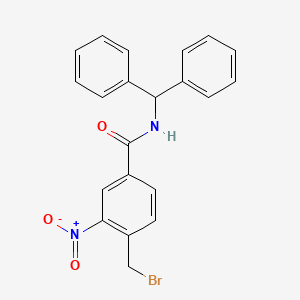

![2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14408830.png)
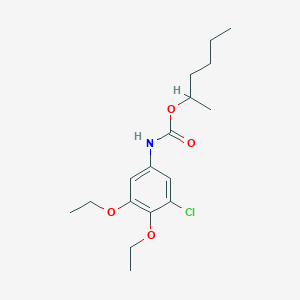

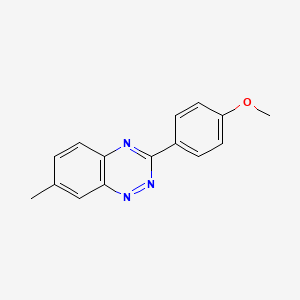
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
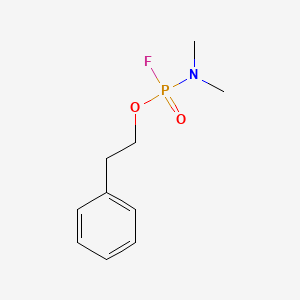
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
